
Sydnophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sydnophene (chloride) is synthesized through a multi-step process. The initial step involves the condensation of β-phenylisopropylamine with formalin and potassium cyanide to form β-phenylisopropylaminoacetonitrile. This intermediate is then converted to the corresponding N-nitroso derivative, which is subsequently cyclized with hydrochloric acid to yield this compound (chloride) .
Industrial Production Methods
The industrial production of this compound (chloride) follows the same synthetic route but requires careful handling of toxic reagents such as potassium cyanide. The process involves large-scale reactions and purification steps to ensure the final product’s purity and safety .
化学反应分析
Types of Reactions
Sydnophene (chloride) undergoes various chemical reactions, including:
Oxidation: this compound (chloride) can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivative.
Substitution: This compound (chloride) can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound (chloride), such as its amine and nitroso derivatives .
科学研究应用
Sydnophene (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of sydnonimine derivatives.
Biology: this compound (chloride) is investigated for its effects on neurotransmitter systems and its potential as a neuroprotective agent.
Medicine: The compound is explored for its antidepressant and psychostimulant properties, making it a candidate for treating various neuropsychiatric disorders.
作用机制
Sydnophene (chloride) exerts its effects through multiple mechanisms, including:
Monoamine Oxidase Inhibition: It reversibly inhibits monoamine oxidase, increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Cholinergic and Adrenergic Actions: this compound (chloride) has cholinergic and adrenergic effects, enhancing neurotransmission in these pathways.
Opioid and Nitric Oxide Donating Actions: The compound also interacts with opioid receptors and donates nitric oxide, contributing to its pharmacological effects.
相似化合物的比较
Similar Compounds
Mesocarb: A structurally related psychostimulant with similar but less pronounced antidepressant activity.
Amfetaminil: Another stimulant with a different mechanism of action but similar therapeutic applications.
Uniqueness
Sydnophene (chloride) is unique due to its combination of psychostimulant and antidepressant properties, making it effective in treating a range of neuropsychiatric conditions. Its multiple mechanisms of action also distinguish it from other similar compounds .
属性
分子式 |
C11H16ClN3O |
|---|---|
分子量 |
241.72 g/mol |
IUPAC 名称 |
3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |
InChI 键 |
MLOOCBHQXJABTO-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)N2C=C(ON2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
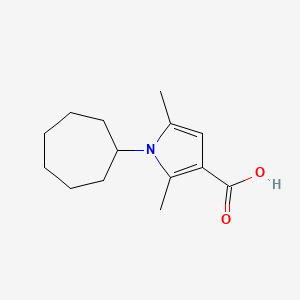
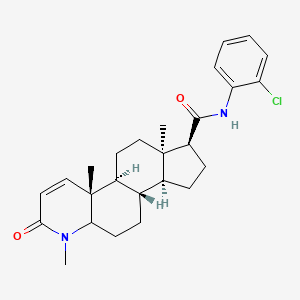
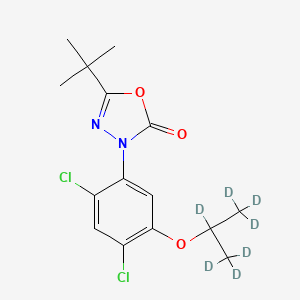
![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13864666.png)
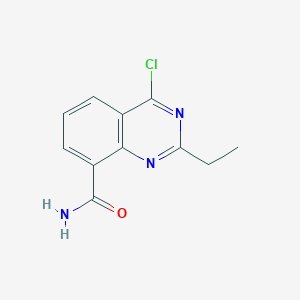
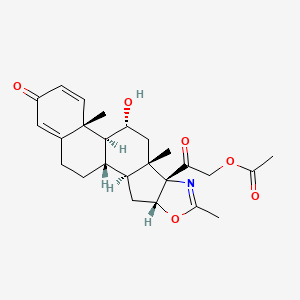
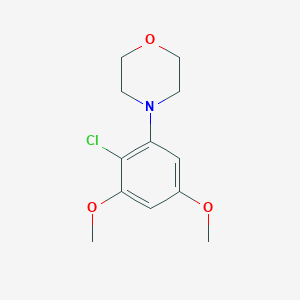
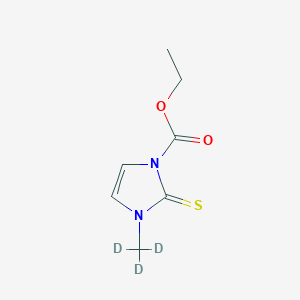
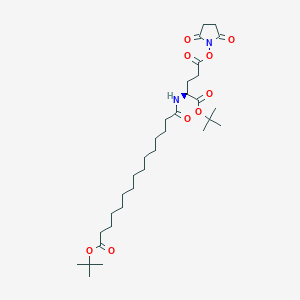
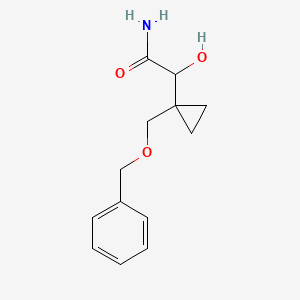
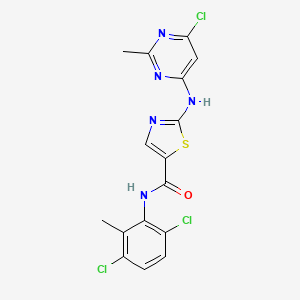
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
